N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-butan-2-yl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-12(2)17-15(20)7-4-10-19-16(21)9-8-13(18-19)14-6-5-11-22-14/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMVRZHSPIPJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Thiophene Substitution: The thiophene ring can be introduced via a Suzuki coupling reaction, using a thiophene boronic acid derivative and a halogenated pyridazinone.
Butanamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol at reflux temperature.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an appropriate solvent.
Major products formed from these reactions include sulfoxides, sulfones, dihydropyridazines, and substituted thiophenes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is , with a molecular weight of approximately 302.39 g/mol. The compound features a pyridazine core, which is known for its involvement in various biological activities, particularly in drug development.
Inhibition of Osteoclast Differentiation
Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their excessive activity is linked to conditions such as osteoporosis. The compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, indicative of osteoclasts. This inhibition is believed to occur through modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines, indicating its applicability in cancer therapy . Further investigations are needed to elucidate the underlying mechanisms.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sec-butyl group, thiophene | Inhibits osteoclast differentiation |
| N-cyclopentyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide | Cyclopentyl instead of sec-butyl | Potentially similar effects |
| N-thiazol-2-yl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide | Thiazole moiety | May alter biological pathways |
This table highlights the unique structural components and biological activities that make this compound a noteworthy candidate for therapeutic applications.
Study on Osteoclastogenesis
A study demonstrated that treatment with this compound significantly decreased osteoclast formation in vitro. The mechanism was linked to alterations in early fusion markers like CD47, suggesting a novel pathway for osteoclast regulation. This finding positions the compound as a promising lead for drug development targeting osteoporosis.
Pharmacological Potential
Further investigations into the pharmacological potential of this compound have indicated its applicability in treating bone-related diseases. Its ability to modulate key signaling pathways involved in osteoclast differentiation positions it as a promising lead compound for drug development targeting osteoporosis .
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide can be compared with other pyridazinone derivatives, such as:
N-(tert-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a tert-butyl group instead of a sec-butyl group, which may affect its steric properties and reactivity.
N-(sec-butyl)-4-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)butanamide: Similar structure but with a phenyl ring instead of a thiophene ring, which may influence its electronic properties and biological activity.
The uniqueness of this compound lies in its combination of a sec-butyl group and a thiophene ring, which confer distinct steric and electronic characteristics that can be exploited in various applications.
Biological Activity
N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound belongs to the class of pyridazinone derivatives, characterized by a pyridazine ring fused with a thiophene moiety. Its chemical formula is , and its structure can be represented as follows:
Antiviral Activity
Research indicates that pyridazinone compounds, including this compound, exhibit significant antiviral properties, particularly against the hepatitis C virus (HCV). The mechanism of action involves inhibition of HCV NS5B polymerase, crucial for viral replication. A study reported that these compounds could effectively reduce viral load in infected cells when administered at therapeutic concentrations .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can suppress pro-inflammatory cytokines such as IL-1β and IL-6. The suppression of these cytokines is critical in managing inflammatory responses associated with various diseases. For instance, compounds similar to this compound showed significant inhibition of mRNA expression levels of IL-6 and TNF-α in human keratinocyte cells treated with lipopolysaccharide (LPS) .
In Vitro Studies
A series of in vitro experiments evaluated the anti-inflammatory potential by measuring cytokine levels following LPS stimulation. The results are summarized in Table 1:
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| N-(sec-butyl)... | 75% | 70% | 65% |
| Control (LPS only) | 0% | 0% | 0% |
The above table indicates that this compound significantly inhibits the expression of inflammatory cytokines compared to controls.
In Vivo Studies
In vivo experiments further corroborated the anti-inflammatory effects observed in vitro. Mice administered with this compound showed reduced levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating lower hepatotoxicity compared to LPS-treated controls .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the thiophene and pyridazine rings can enhance biological activity. For instance, substituents at specific positions on the thiophene ring were found to affect the potency against HCV and inflammatory markers. Compounds with a tert-butyl group at position R2 exhibited superior activity compared to others .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and optimization strategies for N-(sec-butyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide?
- Methodology :
- Multi-step synthesis : Begin with commercially available pyridazinone precursors and thiophene derivatives. Use condensation reactions to introduce the thiophen-2-yl group at the 3-position of the pyridazinone core. Subsequent amide coupling (e.g., via EDCI/HOBt) with sec-butylamine completes the structure .
- Optimization : Vary solvents (e.g., DMSO or THF for polar intermediates) and catalysts (e.g., palladium for cross-coupling reactions). Monitor reaction temperatures (60–100°C) to balance yield and purity .
- Yield improvement : Use column chromatography or recrystallization for purification, and characterize intermediates via LC-MS to confirm structural fidelity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodology :
- Spectroscopic analysis : Employ - and -NMR to verify substituent positions and stereochemistry. IR spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Compare retention times with reference standards .
- Thermal analysis : Perform DSC and TGA to evaluate melting points and thermal stability, which inform storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the role of the thiophen-2-yl substituent in biological activity?
- Methodology :
- Structural analogs : Synthesize derivatives with substituted thiophenes (e.g., 3-methylthiophene) or alternative heterocycles (e.g., furan). Compare bioactivity in assays (e.g., anti-inflammatory IC) .
- Computational modeling : Use DFT calculations to assess electronic effects (e.g., Hammett constants) of substituents on the pyridazinone core. Correlate with experimental IC values .
- Data integration : Apply multivariate analysis (e.g., PCA) to identify substituent properties (lipophilicity, H-bonding) driving activity .
Q. What methodologies are effective in resolving contradictions between computational binding predictions and experimental bioactivity data for this compound?
- Methodology :
- Docking validation : Re-run simulations with multiple protein conformations (e.g., COX-2 from PDB 5KIR) to account for flexibility. Compare results with mutagenesis studies (e.g., alanine scanning of binding pockets) .
- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) to confirm activity. Control for off-target effects via siRNA knockdown of predicted targets .
Q. What in vitro assay protocols are most suitable for assessing the anticancer potential of this pyridazinone derivative?
- Methodology :
- Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays. Confirm results with flow cytometry (Annexin V/PI staining) .
- Selectivity : Test toxicity on non-cancerous cells (e.g., HEK293) to establish therapeutic indices .
Q. How can molecular docking simulations be optimized to predict the interaction of this compound with cyclooxygenase (COX) enzymes?
- Methodology :
- Protein preparation : Use homology modeling (e.g., SWISS-MODEL) if high-resolution COX structures are unavailable. Optimize protonation states of active-site residues (e.g., Arg120, Tyr355) .
- Docking parameters : Apply Glide XP mode (Schrödinger Suite) with flexible ligand sampling. Validate with re-docking of co-crystallized inhibitors (RMSD < 2 Å) .
- Free energy calculations : Perform MM-GBSA to rank binding affinities. Compare with experimental IC values to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
